molecular formula C19H24N2O2 B6100904 3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine

3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine

Cat. No. B6100904
M. Wt: 312.4 g/mol
InChI Key: JHKOQCWPGGIPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-594, is a synthetic compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.

Scientific Research Applications

3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that this compound has potent analgesic effects and may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. In addition, this compound has also been studied for its potential use in the treatment of nicotine addiction and depression.

Mechanism of Action

3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine acts as a potent agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is known to play a key role in pain processing. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation. This compound has also been shown to activate other nicotinic acetylcholine receptors, including the alpha-3 beta-4 and alpha-7 receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound produces potent analgesic effects in animal models of pain. In addition, this compound has been shown to produce antidepressant-like effects in animal models of depression. This compound has also been shown to produce dose-dependent effects on heart rate and blood pressure, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine has several advantages for use in lab experiments, including its potency and selectivity for the alpha-4 beta-2 nicotinic acetylcholine receptor. However, this compound also has several limitations, including its potential for producing cardiovascular effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine. One area of interest is the development of more selective and potent nicotinic acetylcholine receptor agonists for pain management. Another area of interest is the development of novel delivery methods for this compound, such as transdermal patches or inhalation devices. Finally, there is also interest in exploring the potential use of this compound in the treatment of other conditions, such as nicotine addiction and depression.

Synthesis Methods

The synthesis of 3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine involves a multi-step process that begins with the reaction of 3-pyridinecarboxaldehyde with 3,4-dimethoxybenzylamine to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to form the final product, this compound.

properties

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-9-8-15(12-19(18)23-2)14-21-11-4-3-7-17(21)16-6-5-10-20-13-16/h5-6,8-10,12-13,17H,3-4,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOQCWPGGIPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCC2C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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